molecular formula C13H14N2O2 B14383136 2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-11-6

2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14383136
CAS No.: 90062-11-6
M. Wt: 230.26 g/mol
InChI Key: DZRNZKGKWSCPSL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, a phenyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the oxazinone ring. Specific details on the exact synthetic routes and reaction conditions are often proprietary or detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazinone derivatives and compounds with dimethylamino or phenyl groups. Examples include:

  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl methacrylate
  • 4,5-Bis(dimethylamino)quinoline

Uniqueness

What sets 2-(Dimethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one apart is its unique combination of functional groups and the oxazinone ring, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90062-11-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(dimethylamino)-6-methyl-5-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C13H14N2O2/c1-9-11(10-7-5-4-6-8-10)12(16)14-13(17-9)15(2)3/h4-8H,1-3H3

InChI Key

DZRNZKGKWSCPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(O1)N(C)C)C2=CC=CC=C2

Origin of Product

United States

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